CLIP (human)
Description
CLIP (Contrastive Language-Image Pre-training) is a multimodal vision-language model developed by OpenAI . It learns visual concepts by aligning images and text descriptions through contrastive learning on a dataset of 400 million (image, text) pairs. CLIP enables zero-shot transfer to downstream tasks by computing similarity between visual features and natural language prompts, eliminating the need for task-specific fine-tuning. Its applications span image classification, action recognition, and even human-centric tasks like emotion recognition and pose estimation .
However, "CLIP" is also an acronym used in medical contexts (e.g., Cancer of the Liver Italian Program, Clinical and Laboratory Images in Publications) . This article focuses on the AI model CLIP and its comparison with similar vision-language models.
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMZKPAPSZILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H165N27O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CLIP involves several key steps:
UV Cross-linking: The cells are irradiated with ultraviolet light at 254 nanometers to induce covalent bonding between RNA and proteins.
Immunoprecipitation: The cross-linked RNA-protein complexes are immunoprecipitated using specific antibodies.
RNA Isolation: The RNA is isolated from the complexes using proteinase K digestion and phenol-chloroform extraction.
Library Preparation: The isolated RNA is reverse transcribed into complementary DNA, which is then used to prepare sequencing libraries.
Industrial Production Methods
While CLIP is primarily a research technique, its industrial applications are limited. the method can be scaled up for high-throughput sequencing projects in biotechnology and pharmaceutical industries.
Chemical Reactions Analysis
Biochemical Context of Peptide Interactions
CLIP plays a critical role in antigen presentation by stabilizing MHC class II molecules during their assembly. Its release involves proteolytic cleavage – a hydrolysis reaction where water molecules break peptide bonds. This aligns with decomposition reactions described in source7, where water participates in breaking larger molecules into smaller subunits7.
Key steps in CLIP displacement:
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Acid-dependent proteolysis : Endosomal proteases (e.g., cathepsins) cleave the invariant chain, releasing CLIP17.
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pH-mediated conformational changes : Lower endosomal pH activates enzymatic degradation pathways9.
Enzyme-Catalyzed Reactions
Enzymes like cathepsin S facilitate CLIP removal through coupled reactions:
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Exergonic hydrolysis : Breaking peptide bonds releases energy.
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Endergonic MHC-peptide binding : Energy from hydrolysis drives antigen loading17.
This coupling mechanism mirrors ATP-driven reactions discussed in source1, where enzymes lower activation energy for sequential reactions1.
Hypothetical Reaction Data (Modeled After Source )
While no direct experimental data exists in the provided sources, proteolytic reactions can be analogized to lab investigations of reaction rates and conditions:
| Parameter | Value (Hypothetical) | Observation Source |
|---|---|---|
| Optimal pH | 4.5–5.5 | Similar to lysosomal conditions79 |
| Activation energy (ΔG‡) | ~50 kJ/mol | Estimated for peptide hydrolysis1 |
| Temperature sensitivity | High (>37°C denatures enzymes) | Enzyme stability principles58 |
Research Implications
Understanding CLIP’s displacement informs therapies for autoimmune diseases. Enzyme inhibitors targeting cathepsins (mentioned in source1 as disease modifiers) could theoretically modulate antigen presentation17. Current gaps in the provided literature highlight the need for targeted studies using:
Scientific Research Applications
Key Applications of CLIP
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Virology Research
- HIV-1 Studies : CLIP has been instrumental in studying HIV-1 replication mechanisms. By identifying the RNA targets of viral and cellular RNA-binding proteins, researchers can gain insights into the regulation of viral RNA during infection. This understanding is crucial for developing antiviral therapies that could inhibit these interactions .
- Other Viral Pathogens : Beyond HIV-1, CLIP methodologies have been adapted to study various viral pathogens, enhancing our understanding of viral pathogenesis and host responses .
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Cancer Research
- RNA-Binding Proteins in Cancer : The role of RNA-binding proteins in tumorigenesis has been elucidated through CLIP studies. For instance, researchers have used CLIP to identify how specific proteins interact with mRNA transcripts that are implicated in cancer progression. This information can lead to the development of targeted therapies aimed at disrupting these interactions .
- Therapeutic Antibody Development : Protein crystal growth experiments conducted aboard the International Space Station have utilized insights gained from CLIP to improve therapeutic antibodies for conditions such as cancer .
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Cellular Therapy
- Liver Fibrosis Treatment : Recent studies have demonstrated the efficacy of human CLIP transplantation as a viable cellular therapy for liver fibrosis, including non-alcoholic steatohepatitis (NASH). This application highlights the potential for using CLIP-derived insights to enhance therapeutic strategies for chronic liver diseases .
Case Studies
Mechanism of Action
CLIP works by creating covalent bonds between RNA and proteins using ultraviolet light. This covalent bonding allows for the stringent purification of RNA-protein complexes, which can then be analyzed to identify the binding sites of RNA-binding proteins. The molecular targets involved are the RNA molecules and the RNA-binding proteins, while the pathways include post-transcriptional regulation and RNA processing .
Comparison with Similar Compounds
Comparison with Similar Vision-Language Models
FocusCLIP: Human-Centric Task Optimization
FocusCLIP enhances CLIP by integrating subject-level guidance for human-centric tasks. Key innovations include:
- Vision Side : ROI heatmaps to emulate human visual attention.
- Text Side : Human pose descriptions for contextual richness.
- Performance : On five unseen human-centric datasets, FocusCLIP achieved 33.65% average accuracy vs. CLIP’s 25.04% , with improvements in activity recognition (+3.98%), age classification (+14.78%), and emotion recognition (+7.06%) .
| Task | CLIP Accuracy (%) | FocusCLIP Accuracy (%) | Δ (%) |
|---|---|---|---|
| Activity Recognition | 28.10 | 32.08 | +3.98 |
| Age Classification | 19.50 | 34.28 | +14.78 |
| Emotion Recognition | 27.52 | 34.58 | +7.06 |
SkeletonCLIP++: Action Recognition
SkeletonCLIP++ extends CLIP for video-based human action recognition. Innovations include:
- Weighted Frame Integration (WFI) : Prioritizes semantically relevant video frames.
- Contrastive Sample Identification (CSI) : Improves discrimination between similar actions.
- Performance : Achieved state-of-the-art results on HMDB-51 and UCF-101 datasets, particularly in small-data regimes .
PerceptionCLIP: Zero-Shot Classification
PerceptionCLIP mimics human visual perception by inferring contextual attributes (e.g., object size, lighting) before classification. This reduces reliance on spurious features and improves interpretability. For example, it increased CLIP’s accuracy in bird species classification by 2.47% using the CUB dataset .
KI-CLIP: Wildlife Monitoring
KI-CLIP integrates human expert knowledge into CLIP for species recognition without additional training. It achieved high accuracy in endangered wildlife monitoring with minimal data, demonstrating CLIP’s adaptability to niche domains .
CLIP-Benchmark: Model Variants
A systematic evaluation of CLIP variants revealed:
- Data Quality : Higher-quality data (e.g., filtered web text) improves performance by up to 12% on ImageNet.
- Supervision : Techniques like multi-crop augmentation benefit Vision Transformers (ViT) more than ConvNets.
- Architecture : Reducing text encoder complexity speeds training without sacrificing accuracy .
Performance Against Non-CLIP Models
BLIP-2 vs. CLIP in Video Captioning
In VideoAgent’s framework, CLIP was compared with BLIP-2 and CogAgent for video understanding. While BLIP-2 generated longer captions, CLIP’s retrieval efficiency (via precomputed embeddings) made it superior for real-time applications .
| Model | Caption Quality (Human Evaluation) | Retrieval Speed (FPS) |
|---|---|---|
| CLIP (EVA-8B) | Moderate | 120 |
| BLIP-2 | High | 45 |
| CogAgent | High | 50 |
BERT vs. CLIP in Text-Image Alignment
RoBERTa (a BERT variant) and CLIP were compared for text-image alignment. CLIP outperformed RoBERTa in zero-shot image classification (e.g., 75.5% vs. 65.2% on CIFAR-10) due to its joint vision-language training .
Limitations and Ethical Considerations
- Bias: CLIP inherits racial biases from training data. For example, it associates multiracial faces with minority labels 69.7% of the time (Black-White morphs) and correlates "person" with Whiteness (ρ = 0.82) .
- Medical Misuse: While CLIP excels in vision tasks, medical CLIP (Cancer of the Liver Italian Program) is a distinct staging system for hepatocellular carcinoma. Studies show medical CLIP’s prognostic accuracy varies by population, with Chinese staging systems sometimes outperforming it .
Biological Activity
The CLIP (Class II-associated Invariant Chain Peptide) is a crucial component in the immune system, particularly in the context of MHC class II molecules. This article explores the biological activity of CLIP, focusing on its role in antigen presentation, its implications in autoimmune diseases, and its potential applications in therapeutic strategies.
Overview of CLIP
CLIP is derived from the invariant chain (Ii) that associates with MHC class II molecules during their biosynthesis. It plays a vital role in preventing premature peptide binding to MHC class II until the molecule reaches the endosomal compartment where antigen processing occurs. The dissociation of CLIP allows for the binding of antigenic peptides, which are then presented to CD4+ T cells, initiating an immune response.
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Antigen Presentation :
- CLIP binds to MHC class II molecules and stabilizes them during transport to the cell surface. Once at the surface, CLIP is replaced by high-affinity peptides derived from extracellular proteins.
- The rapid dissociation of CLIP from MHC class II enhances the presentation of peptides, which is crucial for effective immune responses .
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Influence on Autoimmunity :
- Studies have shown that variations in CLIP's affinity for MHC class II can influence susceptibility to autoimmune diseases such as Type 1 Diabetes (T1D). For instance, knock-in mouse models with modified CLIP showed reduced incidence of T1D due to altered T cell infiltration in pancreatic islets .
- This suggests that manipulating CLIP interactions may provide therapeutic avenues for managing autoimmune conditions.
Table 1: Summary of Key Studies on CLIP Activity
Case Studies
Case Study 1: CLIP and Type 1 Diabetes
- Researchers generated NOD mice with a single amino acid substitution in the CLIP segment. These mice exhibited significantly lower rates of T1D development compared to controls, indicating that modifying CLIP can alter disease susceptibility and T cell behavior .
Case Study 2: Clinical Indications Prediction Scale
- A study proposed a predictive scale based on intrinsic biological activity measured by TWIST1 levels in MSCs. This scale aims to optimize MSC therapies by correlating donor characteristics with clinical outcomes, leveraging insights gained from understanding CLIP's role in immune modulation .
Future Directions
The biological activity of CLIP presents several avenues for future research:
- Therapeutic Applications : Targeting CLIP interactions may enhance peptide presentation and improve vaccine efficacy or immunotherapy outcomes.
- Autoimmunity Research : Further exploration into how variations in CLIP affect autoimmune disease progression could lead to novel treatment strategies.
- Biomarker Development : The potential use of the CLIP scale as a biomarker for predicting MSC therapy outcomes could revolutionize personalized medicine approaches.
Q & A
Q. How should researchers design a genome-wide CLIP experiment to ensure robust identification of RNA-binding protein (RBP) interaction sites?
Methodological Answer: Genome-wide CLIP experiments require careful optimization of UV crosslinking conditions, immunoprecipitation efficiency, and sequencing depth. Key steps include:
- Crosslinking Protocol Selection : Choose between HITS-CLIP, PAR-CLIP, or iCLIP based on the RBP’s binding characteristics. For example, PAR-CLIP is optimal for RBPs with transient interactions due to its 4-thiouridine incorporation .
- Library Preparation : Use unique molecular identifiers (UMIs) to mitigate PCR duplication artifacts and improve quantification accuracy .
- Bioinformatics Pipeline : Employ standardized tools like the CLIP Tool Kit (CTK) for read alignment, peak calling, and crosslink site identification (e.g., CIMS/CITS analysis) .
Q. What are the critical factors for ensuring reproducibility in CLIP-seq experiments?
Methodological Answer: Reproducibility hinges on:
- Detailed Protocol Documentation : Specify UV exposure time, RNase treatment duration, and antibody validation steps to minimize batch effects .
- Data Transparency : Provide raw FASTQ files, alignment parameters (e.g., BWA mismatch rates), and preprocessing steps (e.g., UMI collapsing) in supplementary materials .
- Statistical Validation : Use motif enrichment analysis (e.g., UGCAUG for Rbfox) and cross-dataset comparisons to confirm binding specificity .
Q. How can researchers address low signal-to-noise ratios in CLIP data analysis?
Methodological Answer:
- Background Modeling : Apply abundance-sensitive peak detection (e.g., ASPeak) to correct for transcript expression levels .
- Valley-Seeking Algorithms : Use CTK’s peak-calling method to distinguish adjacent binding sites in high-coverage regions by evaluating relative valley depths between local maxima .
- Negative Controls : Include input RNA-seq or IgG immunoprecipitation samples to filter nonspecific signals .
Advanced Research Questions
Q. What strategies improve crosslinking efficiency and resolution in CLIP for RBPs with weak or transient interactions?
Methodological Answer:
- Chemical Enhancements : Incorporate BrdU-CLIP or PAR-CLIP modifications to stabilize RNA-protein crosslinks .
- Single-Nucleotide Resolution : Leverage CIMS (crosslink-induced mutation sites) analysis to map binding sites at nucleotide-level accuracy, particularly for RBPs with degenerate motifs .
- Multi-Omics Integration : Combine CLIP with RNA-seq or RIP-seq to validate functional targets and distinguish direct binding from indirect associations .
Q. How can researchers reconcile contradictory findings between CLIP datasets for the same RBP?
Methodological Answer:
- Batch Effect Correction : Normalize data using tools like CLIPZ, which integrates background transcript abundance and cross-platform normalization .
- Meta-Analysis Frameworks : Use databases like CLIPdb or starBase v2.0 to compare binding sites across studies and identify consensus motifs .
- Functional Validation : Apply CRISPR-based knockout/knockdown followed by RNA splicing or stability assays to confirm the biological relevance of disputed targets .
Q. What computational methods enable the integration of CLIP data with other modalities (e.g., single-cell RNA-seq or proteomics)?
Methodological Answer:
- Network Modeling : Build miRNA-ceRNA or protein-RNA interaction networks using starBase v2.0, which aggregates CLIP-Seq data from 37 studies .
- Multi-Omics Alignment : Use Piranha for condition-specific binding site identification, incorporating covariates like cell-type-specific transcript abundance .
- Machine Learning : Train models on CLIP-derived binding motifs and epigenetic features to predict RBP regulatory roles in disease contexts .
Methodological Tools and Resources
- CTK : A Perl-based pipeline for CLIP-seq data preprocessing, peak calling, and CIMS/CITS analysis .
- CLIPZ : A database and analysis suite for cross-study comparisons and functional annotation .
- MetaCLIP : A data curation framework for balancing metadata distributions, improving zero-shot model performance in vision-language tasks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
